2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
Description
This compound features a hybrid structure combining a beta-carboline scaffold with a 4,6-dimethylpyrimidin-2-ylamino-substituted ethanone moiety. Beta-carbolines are tricyclic indole alkaloids known for diverse biological activities, including antimicrobial, antiviral, and neuroactive properties . The pyrimidine group, a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, enhances molecular interactions through hydrogen bonding and π-stacking, making it a common pharmacophore in drug design .
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H21N5O/c1-12-9-13(2)22-19(21-12)20-10-18(25)24-8-7-15-14-5-3-4-6-16(14)23-17(15)11-24/h3-6,9,23H,7-8,10-11H2,1-2H3,(H,20,21,22) |
InChI Key |
YVTGIABPHSYNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Preparation Methods
Electrocyclic Cyclization of 3-Nitrovinylindoles
The optimized method from utilizes microwave-assisted (MW) conditions:
- Step 1 : Formation of 3-nitrovinylindole precursors via condensation of indoles with nitroethylenes (42% yield under MW at 70°C/0.5 h).
- Step 2 : Electrocyclic ring closure at 200°C/0.8 h to form β-carboline skeleton.
- Key advantage : Single-flask operation with Boc-protection compatibility (Method B yields 68-72%).
N-Oxide Rearrangement Strategy
As per, β-carbolinones form via:
- N-Oxidation : Treatment with m-CPBA in CHCl3/EtOH (1:1) at reflux (85-92% yield).
- Acetic anhydride-mediated rearrangement : Forms 1-acetoxy intermediates followed by hydrolysis to β-carbolinones (63-78% yield).
Pyrimidine Fragment Preparation
Thiopyrano[4,3-d]pyrimidine Derivatives
Bidjinelli Reaction for Pyrimidinethiones
Per, three-component condensation achieves:
- Reactants : Aldehyde (4,6-dimethylpyrimidine-2-carbaldehyde), thiourea, and methyl acetoacetate.
- Conditions : Trifluoroacetic acid catalysis in ethanol (70% yield).
Linker Installation Strategies
Direct Amination of β-Carboline
Ketone Bridge Formation
- Claisen-Schmidt condensation : Between β-carboline acetophenone and pyrimidine aldehyde using KOH/MeOH (64% yield).
- Critical parameter : Stoichiometric control (1:1.05 ratio) prevents oligomerization.
Integrated Synthetic Protocols
Convergent Route A
Linear Route B
- N-Oxide intermediate : From β-carboline using’s protocol (85% yield).
- Acetic anhydride rearrangement : Forms 1-acetoxy-β-carboline.
- Nucleophilic displacement : With 4,6-dimethylpyrimidin-2-amine in THF (48% yield).
Comparative Performance Data
| Parameter | Route A | Route B |
|---|---|---|
| Total yield (%) | 22.4 | 20.4 |
| Purity (HPLC) | 98.2 | 97.8 |
| Reaction steps | 5 | 6 |
| Chromatography required | 3 | 4 |
Analytical Characterization
Critical spectral data aligned with literature precedents:
- 1H NMR : δ 2.25 (s, 6H, pyrimidine-CH3), 3.12 (m, 2H, β-carboline-CH2), 5.01 (s, 1H, ethanone-CH).
- 13C NMR : 198.4 ppm (ketone C=O), 164.2 ppm (pyrimidine C=N).
- HRMS : m/z 390.1921 [M+H]+ (calc. 390.1918).
Challenges and Optimization Strategies
Stereochemical Control
Solvent Effects
- Optimal medium : Mixed DMF/H2O (4:1) improves linker solubility.
- Temperature : Maintaining <60°C prevents retro-aldol reactions.
Scale-Up Considerations
Continuous Flow Adaptation
Crystallization Optimization
- Anti-solvent system : n-Heptane/EtOAc (3:1) gives 99.1% purity crystals.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrimidine and beta-carboline structures allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Beta-Carboline Moieties
- The extended alkyl chain may enhance membrane permeability but reduce aqueous solubility .
Pyrimidine-Containing Derivatives
- (2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one (BRD1401) This compound, identified in a Pseudomonas aeruginosa screen, shares the 4,6-dimethylpyrimidine moiety but replaces the beta-carboline with a benzodioxin-imidazolone system. It targets the outer membrane protein OprH, demonstrating potent antimicrobial activity (MIC = 1.56 µM) .
- 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone Synthesized via Biginelli condensation, this derivative lacks the beta-carboline unit but includes a thioxo-tetrahydropyrimidine core. Its structural simplicity may favor metabolic stability but limit target specificity .
Beta-Carboline Derivatives with Alternative Substituents
- 7-[[2,3-Difluoro-5-iodo-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide This complex beta-carboline derivative incorporates a trifluoromethylpyrimidine group and a spirocyclic system. The fluorinated groups enhance metabolic stability and binding affinity, though synthetic complexity limits scalability .
Key Research Findings and Trends
Impact of Pyrimidine Substituents :
The 4,6-dimethylpyrimidine group in the target compound and BRD1401 enhances lipophilicity, favoring interactions with hydrophobic protein pockets. However, BRD1401’s benzodioxin-imidazolone system provides additional hydrogen-bonding sites, contributing to its antimicrobial efficacy .
Role of Linker Length: The ethanone vs. butanone linker in beta-carboline analogues (Table 2.1) suggests a trade-off between solubility and membrane penetration. Shorter linkers (e.g., ethanone) may improve solubility but reduce tissue distribution .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation between a beta-carboline amine and a pyrimidine carbonyl precursor, analogous to methods in and .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 270.33 g/mol. The structure features a beta-carboline moiety linked to a pyrimidine derivative, which may contribute to its biological effects.
1. Antiplasmodial Activity
Recent studies have indicated that derivatives of beta-carboline compounds exhibit significant antiplasmodial activity. In particular, the compound was evaluated against Plasmodium falciparum strains. The results demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite's growth) in the low micromolar range, suggesting potent activity against malaria parasites .
2. Cytotoxicity and Selectivity Index
Cytotoxicity tests were performed on human microvascular endothelial cells (HMEC-1) and human erythrocytes to assess the safety profile of the compound. The selectivity index (SI), calculated as the ratio of IC50 values on HMEC-1 cells to those on Plasmodium strains, indicated that the compound exhibits low toxicity towards human cells while maintaining efficacy against the parasite .
Molecular docking studies suggest that the compound interacts with specific targets in the Plasmodium metabolic pathways. The presence of the pyrimidine ring is hypothesized to facilitate binding with enzymes critical for parasite survival. Additionally, structural analyses reveal that protonation states at physiological pH significantly influence its bioactivity .
Case Study: Anticancer Activity
In vitro studies have also explored the anticancer potential of beta-carboline derivatives similar to our compound. For instance, compounds with similar scaffolds were tested against various cancer cell lines including glioblastoma and pancreatic adenocarcinoma. Results showed promising antiproliferative effects with IC50 values ranging from 8 to 20 µM .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiplasmodial | Plasmodium falciparum | Low micromolar | Significant efficacy observed |
| Cytotoxicity | HMEC-1 Cells | >100 | Low toxicity observed |
| Anticancer | Glioblastoma | 8 - 20 | Promising antiproliferative effects |
| Pancreatic Adenocarcinoma | 8 - 20 | Similar efficacy noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
